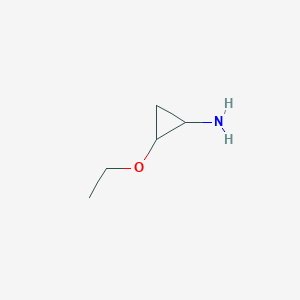

2-Ethoxycyclopropan-1-amine

Description

Significance of Cyclopropylamine (B47189) Motifs in Chemical Research

The cyclopropylamine motif is a key structural element in numerous biologically active compounds, including pharmaceuticals and agrochemicals. chemrxiv.orgchemrxiv.org Its presence can significantly influence a molecule's pharmacological profile. The three-membered ring of cyclopropane (B1198618) is highly strained, with bond angles of approximately 60 degrees, a significant deviation from the ideal tetrahedral angle. longdom.org This inherent ring strain enhances the chemical reactivity of the molecule. longdom.org

In medicinal chemistry, the cyclopropylamine moiety is incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate physicochemical properties. nih.govscispace.com For instance, the cyclopropyl (B3062369) group's high carbon-hydrogen bond dissociation energy can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com However, the amine group can be a site for metabolic reactions, which can sometimes lead to the formation of reactive metabolites. nih.govhyphadiscovery.com The unique conformational constraints imposed by the cyclopropyl ring can also lead to more favorable interactions with biological targets.

Beyond pharmaceuticals, cyclopropylamines serve as versatile intermediates in the synthesis of fine chemicals, dyes, and fragrances. longdom.org Their ability to undergo various chemical transformations, including ring-opening reactions, makes them valuable precursors for a diverse range of chemical structures. chemrxiv.org

Overview of Research Trends in 2-Ethoxycyclopropan-1-amine and Analogous Systems

Research into this compound and its analogs is driven by the need for novel synthetic methodologies that allow for the precise installation of this functional group into target molecules. The development of efficient and stereoselective methods for the synthesis of substituted cyclopropylamines is an active area of investigation.

Recent synthetic approaches have focused on the use of metal-catalyzed reactions, formal C-H amination, and rearrangements of cyclopropyl derivatives. chemrxiv.orgacs.orgacs.org For example, a phosphine-catalyzed formal tertiary Csp³–H amination of cyclopropanes has been developed for the synthesis of 1-substituted cyclopropylamines. scispace.comacs.org Another strategy involves the trapping of electrophilic zinc homoenolates with amines to generate trans-2-substituted-cyclopropylamines with high diastereoselectivity. chemrxiv.orgchemrxiv.org The synthesis of 1- and 1,2-substituted cyclopropylamines has also been achieved from ketone homoenolates. acs.org

The exploration of the reactivity of these compounds is another key research trend. The development of new reactions that leverage the unique properties of the ethoxy-substituted cyclopropylamine core could lead to the discovery of novel chemical transformations and the synthesis of new classes of compounds with interesting biological activities.

Interactive Data Table: Properties of this compound hydrochloride

| Property | Value |

| IUPAC Name | This compound hydrochloride sigmaaldrich.com |

| CAS Number | 1461713-33-6 sigmaaldrich.com |

| Molecular Formula | C5H11NO.ClH sigmaaldrich.com |

| Physical Form | liquid sigmaaldrich.com |

Structure

2D Structure

Propriétés

Numéro CAS |

1461713-33-6 |

|---|---|

Formule moléculaire |

C5H12ClNO |

Poids moléculaire |

137.61 g/mol |

Nom IUPAC |

2-ethoxycyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-7-5-3-4(5)6;/h4-5H,2-3,6H2,1H3;1H |

Clé InChI |

CIPCQLBWTQOXPA-UHFFFAOYSA-N |

SMILES |

CCOC1CC1N |

SMILES canonique |

CCOC1CC1N.Cl |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Reactivity Profiles and Transformational Pathways of 2 Ethoxycyclopropan 1 Amine Derivatives

Cyclopropane (B1198618) Ring-Opening Reactions

The significant ring strain within the cyclopropane ring of 2-ethoxycyclopropan-1-amine derivatives serves as a powerful thermodynamic driving force for ring-opening reactions. nih.gov This reactivity can be initiated through nucleophilic, radical, or metal-catalyzed pathways, each offering distinct mechanistic routes to a variety of functionalized products.

Nucleophilic Ring Opening Mechanisms

The ring-opening of donor-acceptor cyclopropanes, a class to which derivatives of this compound can belong, with nucleophiles is a well-established method for the synthesis of 1,3-bifunctional compounds. thieme-connect.comrsc.org These reactions are often compared to SN2 reactions due to the inversion of configuration that is typically observed at the carbon atom undergoing nucleophilic attack. thieme-connect.com The presence of an electron-donating group (like the ethoxy group) and an electron-accepting group on the cyclopropane ring polarizes the C-C bonds, facilitating nucleophilic attack. nih.govresearchgate.net

The stereochemical outcome of these reactions is a key feature, often proceeding with high stereoselectivity, which is valuable for the synthesis of enantiomerically pure compounds. thieme-connect.com Lewis acids can be employed to catalyze these ring-opening reactions by coordinating to an electron-withdrawing substituent, thereby lowering the LUMO of the cyclopropane and making it more susceptible to nucleophilic attack. scispace.com A variety of nucleophiles, including amines, alcohols, water, and thiols, have been successfully used in these transformations. scispace.com

The general mechanism involves the attack of a nucleophile on one of the electrophilic carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a linear, functionalized product. The regioselectivity of the attack is influenced by the electronic nature of the substituents on the cyclopropane ring.

| Nucleophile | Reaction Conditions | Product Type | Key Features |

|---|---|---|---|

| Amines | Lewis acid catalysis | γ-aminobutyric acid (GABA) derivatives | High stereoselectivity, potential for asymmetric synthesis. scispace.com |

| Alcohols/Water | Lewis acid catalysis | γ-hydroxybutyric acid (GHB) derivatives | Access to optically active products. scispace.com |

| Thiols | Base catalysis | γ-thiobutyric acid derivatives | Formation of C-S bonds. |

| Indoles | Lewis acid catalysis (e.g., Sc(OTf)3) | γ-amino acid derivatives with indole (B1671886) moiety | Friedel-Crafts type reaction. acs.org |

Oxidative Radical Ring-Opening Pathways

In recent years, ring-opening transformations of aminocyclopropanes via radical intermediates have emerged as a powerful alternative to traditional methods. rsc.orgepfl.ch These pathways often alleviate the need for the double activation typically required in donor-acceptor systems. rsc.org The general strategy involves the generation of a radical species that adds to the cyclopropane ring, initiating a sequence of events leading to a ring-opened product. nih.govnih.gov

The process typically begins with the addition of a radical to the cyclopropane, forming a cyclopropyl-substituted carbon radical. This intermediate readily undergoes ring-opening to generate a more stable alkyl radical, which can then participate in further reactions, such as cyclization or trapping by another molecule. nih.govresearchgate.net Oxidative conditions are often employed to facilitate these transformations. nih.gov

For instance, the reaction of methylenecyclopropanes with various radical precursors in the presence of an oxidant can lead to the formation of dihydronaphthalene derivatives through a cascade of radical addition, ring-opening, and cyclization. nih.gov These reactions demonstrate the versatility of radical pathways in accessing complex molecular architectures from simple cyclopropane precursors.

| Radical Source | Oxidant | Product Type | Reaction Cascade |

|---|---|---|---|

| Benzenethiol | Air (O2) | 3-phenylsulfanyl-1,2-dihydronaphthalenes | Radical addition, ring-opening, cyclization. nih.gov |

| Diphenyl diselenides | (NH4)2S2O8 | 1,2-diarylselenocyclopentenes | Radical addition, ring-opening, cyclization. researchgate.net |

| Togni reagent II | Cu(I) or Fe(II) catalyst | Trifluoromethylated derivatives | Trifluoromethylation, ring-opening, cyclization. researchgate.net |

| Aldehydes | DTBP | 2-acyl-3,4-dihydronaphthalenes | Radical addition, ring-opening, cyclization. nih.gov |

Metal-Catalyzed Ring-Opening Transformations

Transition metals play a crucial role in activating the C-C bonds of cyclopropanes for various transformations. wikipedia.orgnih.gov The high ring strain of cyclopropanes makes them prone to oxidative addition to transition metal complexes, forming metallacyclobutane intermediates. wikipedia.org These intermediates can then undergo a variety of subsequent reactions. wikipedia.org

Metal-catalyzed reactions of cyclopropanes can proceed through several pathways, including the formation of π-allyl-metal complexes from vinylcyclopropanes or metalloenamine intermediates from cyclopropylimines. wikipedia.orgnih.gov These reactive intermediates can then participate in cycloaddition reactions, cross-coupling reactions, or other transformations to yield a diverse array of products. nih.govnih.gov

For example, palladium-catalyzed C-C bond cleavage of vinylcyclopropanes can generate π-allyl intermediates that react with nucleophiles or undergo ring expansion. nih.gov Similarly, rhodium catalysts can promote the reaction of metalloenamine intermediates derived from cyclopropylimines with tethered alkynes or alkenes to form cyclized products like pyrroles and cyclohexenones. wikipedia.org Titanium-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes is another example that selectively produces branched α-methylene imines. rsc.orgnih.gov

| Metal Catalyst | Substrate Type | Intermediate | Product Type |

|---|---|---|---|

| Palladium(0) | Vinylcyclopropanes | π-allyl-palladium complex | Allylic substitution products, cycloadducts. nih.gov |

| Rhodium(I) | Cyclopropylimines | Metalloenamine | Pyrroles, cyclohexenones. wikipedia.org |

| Nickel(0) | Cyclopropylketones | Metallacyclobutane | Substituted cyclopentenes. wikipedia.org |

| Titanium(IV) | Methylenecyclopropanes | Azatitanacyclobutene | α-methylene imines. rsc.orgnih.gov |

Transformations Involving the Amine Functionality

The primary amine group in this compound is a versatile functional handle that can undergo a wide range of chemical transformations. Its nucleophilic nature allows it to participate in various bond-forming reactions, and it can be readily derivatized to introduce diverse functional groups.

Nucleophilic Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. chemguide.co.uklibretexts.org This nucleophilicity allows it to react with a variety of electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. msu.edu

Common nucleophilic reactions of primary amines include reactions with alkyl halides, acyl chlorides, and acid anhydrides. chemguide.co.uk The reaction with alkyl halides can lead to a mixture of secondary, tertiary, and quaternary ammonium (B1175870) salts through successive alkylations. chemguide.co.uklibretexts.org To achieve selective mono-alkylation, a large excess of the amine is often used. msu.edu

The reaction of the amine with acyl chlorides or acid anhydrides is a common method for the synthesis of amides. These reactions are typically vigorous and proceed readily. chemguide.co.uk The amine can also react with aldehydes and ketones to form imines (Schiff bases) through a reversible, acid-catalyzed reaction. libretexts.org

| Electrophile | Product Type | Reaction Conditions | Key Features |

|---|---|---|---|

| Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Heating | Can lead to polyalkylation. chemguide.co.uklibretexts.org |

| Acyl Chloride | Amide | Typically vigorous, often in the presence of a base. | Formation of a stable amide bond. chemguide.co.uk |

| Acid Anhydride (B1165640) | Amide | Requires heating. | Slower than with acyl chlorides. chemguide.co.uk |

| Aldehyde/Ketone | Imine (Schiff Base) | Acid-catalyzed, reversible. | Formation of a C=N double bond. libretexts.org |

Derivatization and Functionalization of the Amine

The primary amine of this compound can be readily converted into a variety of other functional groups, significantly expanding its synthetic utility. A common and important transformation is the formation of sulfonamides. researchgate.net

Sulfonamides are typically synthesized by reacting the amine with a sulfonyl chloride in the presence of a base. organic-chemistry.org This reaction is analogous to the formation of amides from acyl chlorides. libretexts.org More recently, methods have been developed for the direct synthesis of sulfonamides from thiols and amines via oxidative coupling, streamlining the synthetic process. nih.gov Another approach involves the one-pot synthesis of sulfonamides from unactivated acids and amines via an aromatic decarboxylative halosulfonylation. nih.gov

The derivatization of the amine into amides and sulfonamides is a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule. nih.gov These functional groups can act as bioisosteres for other functionalities and can participate in hydrogen bonding interactions, which can be crucial for biological activity.

| Reagent | Product | Synthetic Method | Significance |

|---|---|---|---|

| Sulfonyl Chloride | Sulfonamide | Reaction with amine in the presence of a base. organic-chemistry.org | Important functional group in medicinal chemistry. nih.gov |

| Thiols/Oxidant | Sulfonamide | Direct oxidative coupling. nih.gov | Streamlined synthesis, reduces waste. nih.gov |

| Aromatic Acid/Copper Catalyst | Sulfonamide | One-pot decarboxylative halosulfonylation and amination. nih.gov | Utilizes readily available starting materials. nih.gov |

| Pentafluorophenyl (PFP) vinyl sulfonate | Functionalized Sulfonamide | [3+2] cycloaddition followed by aminolysis. ucl.ac.uk | Access to biologically relevant sulfonamides. ucl.ac.uk |

Rearrangement Reactions of Cyclopropylamine (B47189) Scaffolds

The inherent ring strain of the cyclopropane ring, estimated to be around 27.5 kcal/mol, is a driving force for a variety of rearrangement reactions. In the context of cyclopropylamine scaffolds, particularly those bearing activating groups such as an ethoxy substituent, these rearrangements provide pathways to more stable or synthetically useful molecular architectures. The presence of both an amine and an ethoxy group on the cyclopropane ring of this compound introduces electronic effects that can significantly influence the course and feasibility of these transformations.

Cyclopropyliminium Rearrangements

Cyclopropyliminium ions are reactive intermediates that can undergo facile ring-opening and rearrangement reactions. These intermediates are typically generated from the corresponding cyclopropylamines through reaction with a carbonyl compound to form an imine, followed by protonation or reaction with a Lewis acid. The strain energy of the three-membered ring is released during the rearrangement, providing a thermodynamic driving force for the transformation.

The rearrangement of a generic cyclopropyliminium ion can proceed through a concerted or a stepwise mechanism involving a homoallylic cation. The specific pathway is often dependent on the substitution pattern of the cyclopropane ring and the reaction conditions. For a derivative of this compound, the formation of a cyclopropyliminium ion would be followed by cleavage of one of the C-C bonds of the cyclopropane ring. The presence of the electron-donating ethoxy group can influence which bond is cleaved and stabilize the resulting carbocationic intermediate.

A plausible pathway for the rearrangement of an iminium ion derived from this compound is initiated by the formation of the iminium ion itself. This is then followed by a ring-opening event to relieve ring strain, leading to a stabilized cation which can then be trapped by a nucleophile or undergo further reaction to yield a stable product. The Cloke-Wilson rearrangement is a classic example of such a transformation, where cyclopropyl (B3062369) imines rearrange to form five-membered heterocycles. dntb.gov.ua

Illustrative Reaction Scheme for Cyclopropyliminium Rearrangement:

| Step | Description | Intermediate/Product |

| 1 | Formation of imine from this compound and an aldehyde/ketone. | N-substituted 2-ethoxycyclopropylimine |

| 2 | Protonation or Lewis acid activation to form the cyclopropyliminium ion. | Cyclopropyliminium cation |

| 3 | Ring opening of the cyclopropane ring to relieve strain and form a stabilized cation. | Homoallylic cation |

| 4 | Nucleophilic attack or rearrangement to form the final product. | Substituted pyrroline (B1223166) or other heterocyclic compound |

This reactivity profile highlights the utility of cyclopropyliminium rearrangements in the synthesis of complex nitrogen-containing molecules from readily available cyclopropylamine precursors.

Vinylcyclopropane (B126155) and Divinylcyclopropane Rearrangements

The vinylcyclopropane rearrangement is a thermally or photochemically induced isomerization that converts a vinylcyclopropane into a cyclopentene (B43876). wikipedia.org This pericyclic reaction is a powerful tool in organic synthesis for the construction of five-membered rings. wikipedia.org The mechanism can proceed through either a concerted wikipedia.orgresearchgate.net-sigmatropic shift or a diradical intermediate, with the operative pathway being highly dependent on the substrate and reaction conditions. wikipedia.orgnih.gov

For a derivative of this compound to undergo a vinylcyclopropane-type rearrangement, it would first need to be converted into a substrate containing a vinyl group attached to the cyclopropane ring. For instance, the amine functionality could be transformed into a group that can be eliminated to form a double bond, or a vinyl group could be introduced through other synthetic manipulations.

The presence of substituents on the cyclopropane ring can significantly affect the rate and stereoselectivity of the vinylcyclopropane rearrangement. Electron-donating groups, such as alkoxy groups, have been shown to accelerate the rearrangement. wikipedia.org For instance, methoxy-substituted vinylcyclopropanes undergo rearrangement at significantly lower temperatures compared to their unsubstituted counterparts. wikipedia.org This suggests that a vinyl-substituted derivative of this compound would likely exhibit enhanced reactivity in this type of transformation.

The rearrangement proceeds via cleavage of the bond within the cyclopropane ring that is adjacent to the vinyl group, followed by the formation of a new bond to the terminus of the vinyl group, resulting in a five-membered ring. The stereochemistry of the starting material often influences the stereochemistry of the product, particularly in concerted pathways. nih.gov

Key Factors Influencing the Vinylcyclopropane Rearrangement:

| Factor | Influence |

| Temperature | Higher temperatures are generally required for the thermal rearrangement. |

| Substituents | Electron-donating groups on the cyclopropane ring can lower the activation energy. wikipedia.org |

| Stereochemistry | The stereochemistry of the substituents on the cyclopropane ring can direct the stereochemical outcome of the cyclopentene product. nih.gov |

| Catalysis | Transition metals, such as rhodium, can catalyze the rearrangement, often leading to different reactivity and selectivity. chemrxiv.orgchemrxiv.org |

While there are no specific reports on the divinylcyclopropane rearrangement of a this compound derivative, this more complex rearrangement, also known as the Cope rearrangement, would lead to the formation of a seven-membered ring. The principles governing this reaction are similar to the vinylcyclopropane rearrangement, with the reaction proceeding through a boat-like transition state.

Mechanistic Elucidations of Reactions Involving 2 Ethoxycyclopropan 1 Amine and Its Analogs

Mechanistic Investigations of Cyclopropanation Processes

The formation of the cyclopropane (B1198618) ring, a fundamental transformation in organic synthesis, can be achieved through various methods, each with its own distinct mechanism. When considering the synthesis of 2-ethoxycyclopropan-1-amine analogs, particularly those involving vinyl ethers, the Simmons-Smith reaction and metal-catalyzed cyclopropanations are of significant interest.

The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776), is a classic method for cyclopropanation. nrochemistry.commasterorganicchemistry.com The reaction is initiated by the formation of an organozinc carbenoid species. nrochemistry.com This carbenoid then reacts with an alkene, such as a vinyl ether, in a concerted fashion through a three-centered "butterfly-type" transition state to deliver the methylene (B1212753) group and form the cyclopropane ring. nrochemistry.com This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. nrochemistry.com The use of enol ethers, which are electron-rich alkenes, generally leads to high yields in Simmons-Smith cyclopropanations. wikipedia.org Mechanochemical approaches, such as ball-milling, have been developed to activate zinc(0) for this reaction, enabling solvent-minimized cyclopropanation of a variety of alkenes, including enol ethers. rsc.org

Transition metal catalysis offers another powerful avenue for cyclopropanation. Rhodium and copper catalysts are commonly employed with diazo compounds as the carbene source. researchgate.netorganic-chemistry.org Mechanistic studies suggest that these reactions proceed through the formation of a metal carbene intermediate. researchgate.net This intermediate then undergoes a cycloaddition reaction with the alkene. The exact nature of this step, whether it is a concerted or a stepwise process, can be influenced by the catalyst and the substrates involved. researchgate.net For instance, rhodium-catalyzed reactions of aryldiazoacetates with certain strained systems have been shown to result in cyclopropanation at different positions, with the product distribution being catalyst-controlled. researchgate.net

Table 1: Key Mechanistic Features of Cyclopropanation Reactions

| Reaction | Reagents | Key Intermediate | Mechanism Highlights |

| Simmons-Smith | CH₂I₂/Zn(Cu) | Organozinc carbenoid | Concerted, "butterfly" transition state, stereospecific. nrochemistry.com |

| Metal-Catalyzed | Diazo compound, Rh or Cu catalyst | Metal carbene | Formation of a metal carbene followed by cycloaddition. researchgate.net |

Studies on Cyclopropane Ring Cleavage Mechanisms

The strained three-membered ring of cyclopropanes makes them susceptible to ring-opening reactions under various conditions. Understanding the mechanisms of these cleavage processes is crucial for predicting and controlling the reactivity of cyclopropane-containing molecules.

Enzymatic Cyclopropane Ring Opening Mechanisms

In biological systems, enzymes can catalyze the formation and cleavage of cyclopropane rings with remarkable specificity. A prominent example is the action of cyclopropane fatty acid (CFA) synthase, which converts unsaturated fatty acyl chains in phospholipid bilayers into cyclopropane rings. asm.orgnih.govnih.gov This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methylene donor. nih.govnih.gov The proposed mechanism involves the transfer of a methyl group from SAM to the double bond of the fatty acid, followed by deprotonation and ring closure. wikipedia.org

While the primary function of CFA synthase is ring formation, the study of its mechanism provides insights into the enzymatic manipulation of cyclopropane rings. The enzyme is a soluble protein that acts on substrates embedded within a membrane bilayer, suggesting complex protein-lipid interactions are necessary for catalysis. nih.gov The crystal structures of CFA synthases have revealed the presence of a bicarbonate ion in the active site, which is essential for activity. nih.gov The enzyme recognizes the kink in the fatty acid chain caused by the cis double bond, and the resulting cyclopropane ring preserves this kink. nih.gov

Radical and Cationic Ring Opening Pathways

Non-enzymatic ring cleavage of cyclopropanes can proceed through radical or cationic intermediates, leading to a variety of products.

Radical Ring Opening: The cleavage of cyclopropane rings can be initiated by radical species. nih.govnih.gov For instance, the addition of a phenylselenyl radical to a methylenecyclopropane (B1220202) (MCP) can lead to a ring-opening process to form a more stable radical intermediate. nih.gov Similarly, the reaction of MCPs with malonyl radicals, generated from Mn(OAc)₃ and a malonate, results in the formation of a benzyl (B1604629) radical intermediate that undergoes ring opening. nih.gov The driving force for these radical ring-opening reactions is often the formation of a more stable, less strained radical species. nih.gov Visible-light-mediated photoredox catalysis has emerged as a powerful tool for initiating radical ring-opening reactions of cyclopropanes under mild conditions. researchgate.net For example, the ring-opening isomerization of cyclopropanols to linear ketones can be achieved using a photocatalyst and a radical source. researchgate.net

Cationic Ring Opening: The formation of a positive charge adjacent to a cyclopropane ring, creating a cyclopropylcarbinyl cation, frequently leads to facile ring-opening rearrangements. nih.govrsc.org These cations are known to be non-classical and can exist in equilibrium with homoallyl cations. rsc.orgresearchgate.net The solvolysis of cyclopropylcarbinyl systems provides a classic example of this reactivity. beilstein-journals.org The initially formed cyclopropylcarbinyl cation can undergo rearrangement through migration of one of the cyclopropane bonds to form a cyclobutyl cation. beilstein-journals.org The specific rearrangement pathway and the resulting products are highly dependent on the substituents on the cyclopropane ring. For instance, the presence of a γ-trimethylsilyl group can stabilize a resulting cyclobutyl cation through long-range interactions. beilstein-journals.org The development of asymmetric cyclopropylcarbinyl cation rearrangement reactions has been achieved using chiral catalysts, leading to enantioenriched homoallylic products. nih.gov

Table 2: Comparison of Cyclopropane Ring Opening Mechanisms

| Pathway | Initiator | Key Intermediate | Driving Force |

| Enzymatic | CFA Synthase/SAM | Enzyme-substrate complex | Biological necessity (e.g., membrane modification) |

| Radical | Radical species (e.g., PhSe•) | Open-chain radical | Formation of a more stable radical |

| Cationic | Leaving group departure | Cyclopropylcarbinyl cation | Relief of ring strain, formation of stable carbocations |

Mechanistic Insights into Amination Reactions

The introduction of an amine group into a molecule is a fundamental transformation in organic chemistry. The mechanisms of these reactions can vary significantly, often involving radical intermediates generated through processes like hydrogen atom transfer or single electron transfer.

Hydrogen Atom Transfer Mechanisms

Hydrogen atom transfer (HAT) has become a powerful strategy for the functionalization of C-H bonds, including amination. rsc.orgnih.gov In this process, a reactive radical species abstracts a hydrogen atom from a substrate to generate a carbon-centered radical, which can then be trapped by a nitrogen-containing species. nih.gov The selectivity of HAT is often governed by the bond dissociation energy (BDE) of the C-H bond being broken. nih.gov

Catalytic systems for C-H amination via HAT often employ transition metals or photoredox catalysts to generate the initial radical species. rsc.orgsemanticscholar.org For example, a visible light-promoted protocol can generate a trichloromethyl radical from bromotrichloromethane, which then abstracts a hydrogen atom from an electron-rich C-H bond to form a nucleophilic radical intermediate. rsc.org This intermediate can then participate in subsequent bond-forming steps. In some cases, a radical relay mechanism is operative, where a radical generated at one position can undergo an intramolecular HAT to transfer the radical center to a different location within the molecule before the C-N bond is formed. rsc.org Biocatalytic systems also utilize HAT for selective C-H functionalization, where enzymes can control the reactivity and selectivity of radical intermediates with high precision. nih.gov

Single Electron Transfer Processes in Amination

Single electron transfer (SET) is another important mechanism for initiating amination reactions. acs.orgacs.org In photoredox catalysis, a photoexcited catalyst can engage in either an oxidative or reductive quenching cycle to generate a radical ion from one of the reactants. wikipedia.org For example, a photocatalyst can be reductively quenched by a tertiary amine to generate a reduced form of the catalyst, which can then transfer an electron to an imine substrate to form an α-amino radical anion. snnu.edu.cn Alternatively, an excited photocatalyst can oxidize a substrate to generate a radical cation. wikipedia.org

Electrochemical methods provide a powerful tool for C-H amination through SET processes. acs.orgdigitellinc.comrsc.org In these reactions, an electric current is used to drive the oxidation or reduction of substrates. For instance, the electrochemical C-H amination of arenes can proceed through a SET process, potentially involving a high-valent Cu(III) species. acs.org In some electrochemical aminations, a redox mediator is crucial to facilitate the electron transfer and prevent catalyst degradation. researchgate.net The generation of highly electrophilic dicationic N-centered radicals through a cathodic reduction process can lead to highly selective aromatic C-H amination via a charge-transfer mechanism. nih.gov

Table 3: Mechanistic Comparison of Amination Reactions

| Mechanism | Initiation | Key Process | Methodologies |

| Hydrogen Atom Transfer (HAT) | Radical initiator (photochemical, thermal, or chemical) | Abstraction of a hydrogen atom to form a C-centered radical. nih.gov | Photoredox catalysis, transition metal catalysis, biocatalysis. rsc.orgsemanticscholar.orgnih.gov |

| Single Electron Transfer (SET) | Photocatalyst or electrode | Formation of a radical ion via electron transfer. wikipedia.org | Photoredox catalysis, electrochemistry. acs.orgsnnu.edu.cn |

Computational Chemistry Approaches to 2 Ethoxycyclopropan 1 Amine Systems

Conformational Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method for determining the stable conformations of molecules and the energy differences between them. For 2-ethoxycyclopropan-1-amine, a conformational analysis would involve identifying all possible stereoisomers (cis and trans) and, for each, the various rotational isomers (rotamers) of the ethoxy and amine substituents.

The primary goal of a DFT conformational analysis of this compound would be to locate the global minimum energy structure and to determine the relative energies of other stable conformers. This is achieved by systematically rotating the key dihedral angles—namely the C-C-O-C angle of the ethoxy group and the C-C-N-H angles of the amine group—and performing geometry optimizations at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-31G*). Studies on similar molecules, such as cyclopropylamine (B47189), have shown that the orientation of the amino group relative to the cyclopropane (B1198618) ring significantly impacts the molecule's stability. nih.govresearchgate.net Likewise, computational studies on molecules containing ethoxy groups have demonstrated the importance of accurately modeling the torsional angles to determine the most stable arrangement. nih.gov

The results of such an analysis would typically be presented in a table of relative energies, providing a quantitative measure of the stability of each conformer. This information is crucial for understanding the molecule's behavior in different environments and for predicting which conformation is likely to be dominant at a given temperature.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) |

| trans-gauche-anti | -60° | 180° | 0.00 |

| trans-anti-anti | 180° | 180° | 1.25 |

| cis-gauche-anti | -60° | 180° | 2.10 |

| cis-anti-anti | 180° | 180° | 3.50 |

Note: This data is illustrative and represents typical outputs from DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, a key area of investigation would be the mechanism of ring-opening reactions, which are characteristic of strained cyclopropane rings. nih.govbeilstein-journals.orgnih.gov

By employing methods such as DFT or more advanced ab initio techniques, researchers can model the step-by-step process of a reaction. This involves locating the transition state structure for each step and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For example, the acid-catalyzed ring-opening of this compound could be modeled to determine whether the reaction proceeds via an SN1 or SN2 mechanism and to identify the factors that control the regioselectivity of the ring opening. researchgate.net

These computational studies provide detailed geometric information about the transition states and can help to rationalize experimental observations. The calculated activation energies can be used to predict reaction rates and to understand how substituents on the cyclopropane ring influence its reactivity.

Table 2: Hypothetical Activation Energies for a Ring-Opening Reaction of this compound

| Reaction Step | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Protonation of Amine | B3LYP/6-311+G | PCM (Water) | 2.5 |

| C-C Bond Cleavage (TS1) | B3LYP/6-311+G | PCM (Water) | 15.8 |

| Nucleophilic Attack (TS2) | B3LYP/6-311+G** | PCM (Water) | 8.2 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction mechanism modeling.

Prediction of Reactivity and Selectivity via Quantum Mechanical Calculations

Quantum mechanical calculations can provide valuable insights into the intrinsic reactivity and selectivity of a molecule by computing various electronic properties. For this compound, these calculations can be used to predict its behavior in different chemical reactions.

One important property that can be calculated is the molecule's proton affinity, which is a measure of its gas-phase basicity. nih.gov This would be particularly relevant for the amine group in this compound, as its basicity is a key determinant of its chemical behavior. By comparing the calculated proton affinities of the cis and trans isomers, for example, one could predict which isomer is the stronger base.

Other relevant properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability, while the locations of these orbitals can predict the sites of electrophilic and nucleophilic attack. For instance, the distribution of the HOMO on the this compound molecule would indicate the most likely site for an electrophile to attack.

Table 3: Predicted Electronic Properties of this compound Isomers

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Proton Affinity (kcal/mol) |

| trans | -8.95 | 1.20 | 10.15 | 215.5 |

| cis | -9.10 | 1.15 | 10.25 | 213.8 |

Note: This data is illustrative and based on typical results from quantum mechanical calculations on similar molecules. nih.gov

Computational Studies on Cyclopropane Biosynthesis

While the specific biosynthetic pathway for this compound is not established, computational studies on the biosynthesis of other cyclopropane-containing natural products can provide a framework for understanding its potential origins. A prominent example is the biosynthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to the plant hormone ethylene. researchgate.netnih.govpnas.org

Computational studies have been instrumental in elucidating the mechanism of ACC synthase, the enzyme that catalyzes the conversion of S-adenosylmethionine (SAM) to ACC. pnas.org These studies, often using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, model the enzymatic reaction at the atomic level. They can help to identify key amino acid residues in the enzyme's active site and to understand how the enzyme facilitates the formation of the strained cyclopropane ring.

By analogy, computational modeling could be used to explore hypothetical biosynthetic pathways to this compound. For example, researchers could investigate whether a similar enzymatic strategy involving a SAM-derived precursor could lead to the formation of the aminocyclopropane ring, and how the ethoxy group might be incorporated. Such studies, while speculative, can generate testable hypotheses for experimental investigation. researchgate.net

Advanced Synthetic Applications of 2 Ethoxycyclopropan 1 Amine Derivatives Excluding Prohibited Elements

Role as Versatile Synthetic Intermediates

Derivatives of 2-ethoxycyclopropan-1-amine serve as highly adaptable intermediates in a variety of chemical transformations. The strained three-membered ring can undergo stereospecific ring-opening reactions, providing access to a range of functionalized acyclic structures. Furthermore, the amine and ethoxy groups offer sites for a multitude of chemical modifications, allowing for the introduction of diverse functionalities.

The nucleophilic nature of the amino group allows for standard transformations such as acylation, alkylation, and arylation, enabling the straightforward incorporation of this moiety into larger molecular frameworks. These reactions are fundamental in peptide synthesis and the construction of various amide-containing bioactive molecules.

The strategic placement of the ethoxy group influences the reactivity of the cyclopropane (B1198618) ring and can be used to direct the stereochemical outcome of subsequent reactions. This feature is particularly valuable in the synthesis of chiral molecules, where precise control over stereochemistry is paramount.

Building Blocks in Complex Molecule Synthesis

The rigid and conformationally constrained nature of the cyclopropane ring makes this compound derivatives attractive building blocks for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. longdom.org The incorporation of a cyclopropane moiety can significantly impact the biological activity and pharmacokinetic properties of a drug candidate by introducing conformational rigidity and improving metabolic stability. longdom.org

Cyclopropane-containing amino acids, which can be synthesized from this compound precursors, are of particular interest as they can be incorporated into peptides to create conformationally restricted peptidomimetics. beilstein-journals.org These modified peptides often exhibit enhanced potency and selectivity for their biological targets.

The utility of cyclopropylamines as building blocks extends to the synthesis of various heterocyclic compounds. The inherent reactivity of the strained ring and the functional handles provided by the amino and ethoxy groups facilitate their use in multicomponent reactions and cascade sequences to construct complex heterocyclic scaffolds.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound derivatives has spurred the development of novel synthetic methodologies. The strain-release-driven ring-opening of these cyclopropanes can be harnessed to forge new carbon-carbon and carbon-heteroatom bonds in a stereocontrolled manner.

For instance, the reaction of donor-acceptor cyclopropanes, a class of compounds to which this compound derivatives belong, can be initiated by a variety of reagents to generate highly functionalized intermediates. These intermediates can then be trapped in situ to afford a diverse array of molecular architectures. The regioselectivity of the ring-opening is often controlled by the nature of the substituents on the cyclopropane ring and the reaction conditions employed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.